2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol
Description
This compound features a phenyl ring substituted with a nitro group at the 2-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 3-position, and an ethanolamine group (-NH-CH₂CH₂OH) linked via an amino group. The boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, while the nitro and ethanolamine groups introduce unique electronic and solubility properties. It is primarily employed in medicinal chemistry as a precursor for synthesizing bioactive molecules or as a boron-containing probe for imaging and drug delivery .
Properties
Molecular Formula |
C14H21BN2O5 |
|---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
2-[2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethanol |
InChI |
InChI=1S/C14H21BN2O5/c1-13(2)14(3,4)22-15(21-13)10-6-5-7-11(16-8-9-18)12(10)17(19)20/h5-7,16,18H,8-9H2,1-4H3 |
InChI Key |
RIHADEWEIDYUOB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The boronate ester can be hydrolyzed to form the corresponding boronic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of a strong base like sodium hydride in a polar aprotic solvent.
Major Products
Oxidation: Conversion to the corresponding nitroso or amino derivatives.
Reduction: Formation of boronic acids or alcohols.
Substitution: Introduction of various substituents at the aromatic ring.
Scientific Research Applications
2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The nitro group can undergo redox reactions, which may be exploited in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative reactivity, stability, and applications:
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
- Structure: Lacks the nitro group and amino linker; features a direct ethanol group on the boronate-substituted phenyl ring.
- Reactivity : Exhibits similar cross-coupling efficiency but reduced electrophilicity due to the absence of the nitro group.
- Applications : Used in polymer chemistry and OLED materials .
- Stability: Higher hydrophilicity compared to the target compound due to the ethanol group .
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Structure: Chloro substituent at the 4-position and methanol instead of ethanolamine.
- Reactivity : The electron-withdrawing chloro group enhances oxidative stability but reduces coupling reaction rates .
- Synthesis : Prepared via boronate esterification with pinacol, yielding 90% as an oil .
- Applications : Intermediate in antitumor agent synthesis .
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol
- Structure: Thiophene ring replaces the phenyl group; methanol substituent.
- Reactivity : Enhanced conjugation with the boronate group due to the thiophene’s electron-rich nature.
- Applications : Building block for optoelectronic materials .
- Stability : Sensitive to moisture; requires inert storage .
1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
- Structure: Difluoro substituents and ethanol group.
- Reactivity : Fluorine atoms increase metabolic stability and lipophilicity, favoring pharmacokinetic profiles.
- Applications : Key intermediate in oncology drug candidates .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: The target compound’s nitro group complicates purification compared to non-nitro analogs, often requiring chromatographic techniques .
Biological Activity: Ethanolamine-linked boronate esters show improved blood-brain barrier penetration compared to methanol derivatives, making them valuable in CNS drug development .
Stability Trade-offs : Nitro-substituted boronates exhibit lower thermal stability but higher reactivity in palladium-catalyzed couplings .
Biological Activity
The compound 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol represents a novel class of boron-containing organic compounds with potential biological applications. This article reviews its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a nitro group and a boron-containing moiety, which are crucial for its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. The following sections detail specific areas of research.
Antimicrobial Activity
Research has indicated that compounds similar to 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol exhibit promising antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus have been reported in the range of 4–8 µg/mL .
Anticancer Properties
The compound's potential as an anticancer agent is also notable. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Nitro Compound | HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| 2-Nitro Compound | MCF-7 (breast cancer) | 12 | Inhibition of cell proliferation |
These results indicate that the compound could serve as a lead structure for further development in cancer therapeutics.
Neuroprotective Effects
Emerging evidence suggests that the compound may exhibit neuroprotective effects. Studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy : A study involving Staphylococcus aureus showed that treatment with the compound resulted in a significant reduction in bacterial load in vitro and in vivo models.
- Cancer Cell Line Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines with low toxicity to normal cells.
- Neuroprotection : In models of oxidative stress-induced neuronal damage, the compound significantly improved cell viability compared to untreated controls.
Pharmacokinetics
The pharmacokinetic profile is critical for understanding the therapeutic potential of any compound. Preliminary data suggest:
- Absorption : The compound exhibits good oral bioavailability.
- Distribution : It shows a favorable distribution profile across biological membranes.
- Metabolism : Initial studies indicate metabolic stability with minimal liver toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
